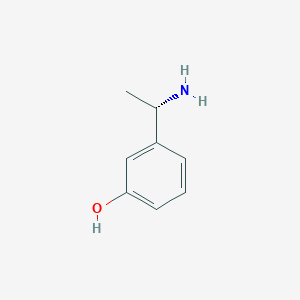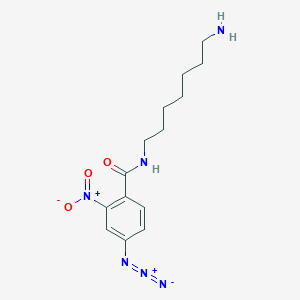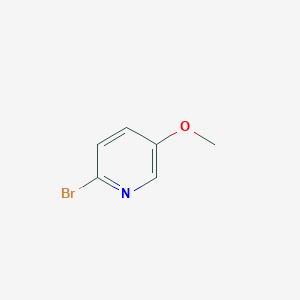
2-Bromo-5-methoxypyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 2-Bromo-5-methoxypyridine, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, illustrates the compound's role in the development of receptor antagonists. An efficient synthesis involves reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, leading to the desired product with significant regioselectivity and yield (Hirokawa, Horikawa, & Kato, 2000). Another example includes the synthesis of 5-functionalised2-methoxypyridines using magnesium 'ate' complexes, demonstrating the versatility of 2-bromo-5-methoxypyridine derivatives in organic synthesis (Sośnicki, 2009).
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-methoxypyridine and its derivatives has been extensively analyzed through various methods. For instance, lanthanide complexes with 2-bromo-5-methoxybenzoic acid demonstrate the compound's ability to form stable complexes with interesting structural characteristics (Wu, Ren, Zhang, & Wang, 2018).
Chemical Reactions and Properties
The chemical reactivity of 2-Bromo-5-methoxypyridine allows for its use in a variety of chemical transformations. For example, the bromination of pyridines leads to the synthesis of 5-brominated and 5,5'-dibrominated derivatives, showcasing the compound's utility in constructing complex molecular structures (Schwab, Fleischer, & Michl, 2002).
Physical Properties Analysis
The physical properties of 2-Bromo-5-methoxypyridine derivatives, including crystal structures and thermodynamic properties, have been studied to understand their stability and reactivity. The crystal structures of lanthanide complexes reveal detailed information about the arrangement of molecules and their interactions, contributing to the understanding of the compound's physical characteristics (Zhao, Ren, Zhang, 2018).
Chemical Properties Analysis
The chemical properties of 2-Bromo-5-methoxypyridine, including its reactivity in various chemical reactions, are crucial for its application in synthesis. The functionalization of 2-methoxy-6-methylpyridine to afford 5-bromo-2-methoxy-6-methylpyridine demonstrates the compound's versatility and the potential for regioselective introduction of functional groups (Gray, Konopski, & Langlois*, 1994).
Wissenschaftliche Forschungsanwendungen
Synthesis of Key Compounds for Dopamine and Serotonin Receptor Antagonists : A study by Hirokawa, Horikawa, and Kato (2000) focused on the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a crucial component in potent dopamine D2 and D3 and serotonin-3 receptor antagonists (Hirokawa, Horikawa, & Kato, 2000).
Functionalization of Pyridine Derivatives : Gray, Konopski, and Langlois (1994) demonstrated that selective bromination of 2-methoxy-6-methylpyridine allows for the regioselective introduction of various electrophiles, enabling functionalization of this pyridine derivative (Gray, Konopski, & Langlois, 1994).
Preparation of Metal-Complexing Molecular Rods : Schwab, Fleischer, and Michl (2002) explored efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines for preparing metal-complexing molecular rods (Schwab, Fleischer, & Michl, 2002).
Synthesis of Bicyclic δ-Lactams : Sośnicki (2009) presented a method for synthesizing 5-functionalized 2-methoxypyridines and transforming them into bicyclic δ-lactams using magnesium 'Ate' complexes, with potential applications in synthesizing various compounds (Sośnicki, 2009).
Biological Activity of Bromido Derivatives : Gallati et al. (2020) studied bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes, indicating potential as potent agents with biological activity (Gallati et al., 2020).
Synthesis of Antiviral Compounds : Bargar, Wilson, and Daniel (1985) presented two approaches for synthesizing novel antiviral compounds using 3,5-di-bromo-2-methoxypyridine (Bargar, Wilson, & Daniel, 1985).
Cytotoxic Activity Against Cancer Cells : Al‐Refai et al. (2019) reported that compounds derived from 2-methoxypyridine showed promising antiproliferative effects against liver, prostate, and breast cancer cell lines (Al‐Refai et al., 2019).
Bacteriostatic and Tuberculostatic Activity : Miszke, Foks, Brożewicz, Kędzia, Kwapisz, and Zwolska (2008) found that 2-mercapto-4-methoxypyridine-3-carbonitrile derivatives exhibit bacteriostatic and tuberculostatic activity (Miszke et al., 2008).
Antiviral Activity Against HIV : Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, and Balzarini (2003) studied derivatives related to 2-Bromo-5-methoxypyridine, which showed potent inhibitory activity against HIV-1 (Hocková et al., 2003).
Safety And Hazards
When handling 2-Bromo-5-methoxypyridine, personal protective equipment and face protection should be worn. It’s important to ensure adequate ventilation and avoid getting the substance in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. The container should be kept tightly closed in a dry and well-ventilated place and kept away from heat, sparks, and flame .
Eigenschaften
IUPAC Name |
2-bromo-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULVUFYZVYHTFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456885 | |
| Record name | 2-Bromo-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methoxypyridine | |
CAS RN |
105170-27-2 | |
| Record name | 2-Bromo-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

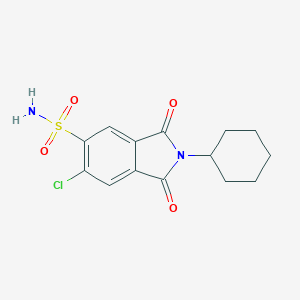
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)
![(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B47506.png)
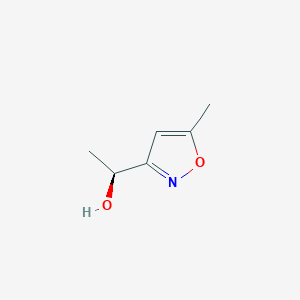
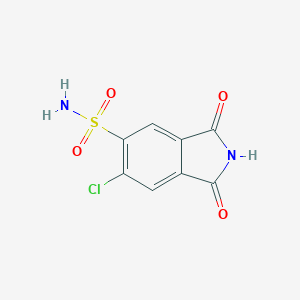

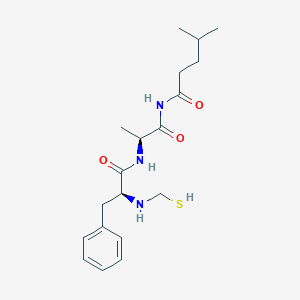
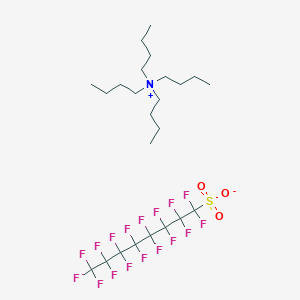
![3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B47517.png)
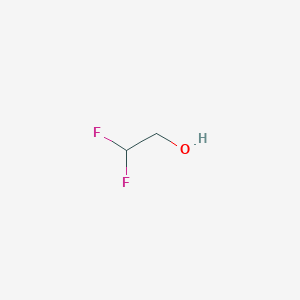
![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)

